

Comparative analysis of different synthetic routes to 4-Amino-N-methylphenethylamine

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Compound of Interest

Compound Name: 4-[2-(Methylamino)ethyl]aniline

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An Expert Guide to the Synthesis of 4-Amino-N-methylphenethylamine: A Comparative Analysis

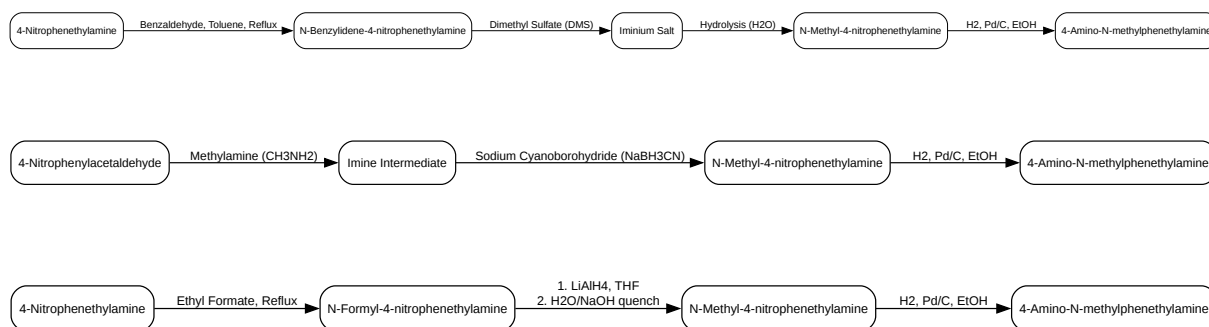
Introduction to 4-Amino-N-methylphenethylamine

4-Amino-N-methylphenethylamine is a substituted phenethylamine derivative of interest in medicinal chemistry and pharmacology. As a structural analogue of various neurotransmitters and bioactive compounds, the development of efficient and scalable synthetic routes is crucial for further research and application. This guide provides a comparative analysis of three distinct synthetic pathways to 4-Amino-N-methylphenethylamine, offering an in-depth look at their methodologies, underlying chemical principles, and practical considerations for laboratory and potential industrial-scale synthesis. The routes discussed are chosen to highlight different strategic approaches, from linear sequences involving protection and deprotection to more convergent methods like reductive amination.

Route 1: Synthesis via N-Alkylation of a Nitro Intermediate

This is a robust and linear synthetic approach that begins with the commercially available 4-nitrophenethylamine. The strategy involves the selective N-methylation of the primary amine, followed by the reduction of the nitro group to afford the final product. The key challenge in this route is achieving selective mono-methylation while avoiding the formation of the tertiary amine byproduct.

Overall Reaction Scheme:



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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com